(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethyl group on one phenyl ring and a methyl group on the other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base.
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Starting Materials
- 4-Ethylbenzaldehyde
- 3-Methylacetophenone
-
Reaction Conditions
- Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
-
Procedure
- Dissolve 4-ethylbenzaldehyde and 3-methylacetophenone in ethanol.
- Add a catalytic amount of sodium hydroxide to the mixture.
- Stir the reaction mixture at room temperature or reflux for several hours.
- After completion, the product can be isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction can lead to the formation of saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Epoxides, carboxylic acids
Reduction: Saturated ketones, alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its chalcone structure, which is known for various pharmacological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, chalcones are known to interact with various molecular targets, including enzymes and receptors, leading to modulation of cellular pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Methylphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- (2E)-3-(4-Ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- (2E)-3-(4-Ethylphenyl)-1-(3-ethylphenyl)prop-2-en-1-one
Uniqueness
(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one is unique due to the specific positioning of the ethyl and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s steric and electronic properties, leading to distinct behavior in chemical reactions and interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-7-9-16(10-8-15)11-12-18(19)17-6-4-5-14(2)13-17/h4-13H,3H2,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAPHTWBGAESPW-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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